molecular formula C19H15BrClN3O2S2 B5187346 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide

3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B5187346
M. Wt: 496.8 g/mol
InChI Key: IKRFWONNENBKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, a thiazole ring, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the thiazole intermediate using bromine or N-bromosuccinimide.

    Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the brominated thiazole with thiourea.

    Coupling with 4-ethoxybenzamide: The final step involves coupling the intermediate with 4-ethoxybenzamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxybenzamide moiety.

    Reduction: Reduction reactions can target the bromine atom and the carbamothioyl group.

    Substitution: The bromine atom and the chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Products may include dehalogenated compounds and reduced thioamides.

    Substitution: Products may include substituted thiazoles and benzamides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving thiazole-containing molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide likely involves interactions with specific molecular targets such as enzymes, receptors, and ion channels. The thiazole ring and the carbamothioyl group are key functional groups that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methoxybenzamide
  • 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-hydroxybenzamide
  • 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide

Uniqueness

The uniqueness of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O2S2/c1-2-26-16-8-5-12(9-14(16)20)17(25)23-18(27)24-19-22-15(10-28-19)11-3-6-13(21)7-4-11/h3-10H,2H2,1H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRFWONNENBKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.